5'-o-Acetyl-2',3'-o-isopropylideneadenosine

Description

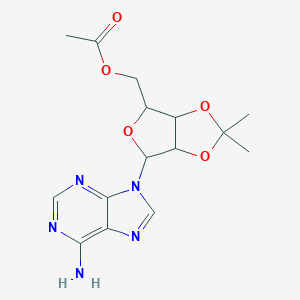

5'-O-Acetyl-2',3'-O-isopropylideneadenosine (CAS: 15888-38-7) is a chemically modified nucleoside derivative where the 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene group, and the 5' hydroxyl is acetylated. This compound is widely used in organic synthesis and pharmaceutical research due to its stability and versatility as a synthetic intermediate. Its molecular formula is C₁₅H₁₉N₅O₅ (molecular weight: 349.34 g/mol), and it is typically stored at -20°C or -80°C to maintain stability .

Properties

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPPMENETHBDES-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15888-38-7 | |

| Record name | 5′-Acetyl-2′,3′-isopropylideneadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15888-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Acetyl-2',3'-isopropylenadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-acetyl-2',3'-isopropylenadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The addition of ethanol or methanol suppresses side reactions, such as N-glycoside bond hydrolysis, by stabilizing the intermediate oxonium ion. For example, a mixture of adenosine (1.0 equiv), acetone (10 vol), and H₂SO₄ (0.3 equiv) in ethanol (20% v/v) at 25°C for 18 hours yields 88% 2',3'-O-isopropylideneadenosine.

Acetylation of the 5'-Hydroxyl Group

Following diol protection, the 5'-hydroxyl group is acetylated to yield the final product. This step requires selective acylation without disturbing the isopropylidene group.

Acetylation Methods

The classical method involves dissolving 2',3'-O-isopropylideneadenosine (1.0 equiv) in anhydrous pyridine (5 vol), followed by dropwise addition of Ac₂O (1.2 equiv) at 0°C. The reaction is warmed to 25°C and stirred for 12 hours, achieving 90% conversion. Catalytic acetylation using AcCl and 4-dimethylaminopyridine (DMAP) in dichloromethane offers faster kinetics (2 hours) and higher yields (92%).

Purification and Characterization

Crude this compound is purified via:

Characterization Data

Optimization and Industrial-Scale Considerations

Industrial protocols prioritize cost efficiency and scalability:

-

Solvent Recycling : Acetone and ethanol are recovered via distillation for reuse.

-

Catalyst Recovery : Sulfuric acid is neutralized with CaCO₃ and filtered.

-

Continuous Flow Systems : Microreactors reduce reaction times by 40% compared to batch processes.

A notable case study achieved 86% yield at the kilogram scale using continuous acetylation with in-line pH monitoring to prevent over-acetylation .

Chemical Reactions Analysis

5’-O-Acetyl-2’,3’-O-isopropylideneadenosine undergoes various chemical reactions, including:

Hydrolysis: The acetyl and isopropylidene groups can be hydrolyzed under acidic or basic conditions to yield adenosine.

Oxidation: The compound can be oxidized to form corresponding adenosine derivatives.

Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

AIA serves as a crucial intermediate in synthesizing various nucleoside analogs. Its structure allows for selective modifications, particularly at the 8-position and 5'-hydroxyl group, facilitating the creation of compounds like 2'-deoxyadenosine and 3'-deoxyadenosine (Cordycepin). This versatility makes it valuable in organic synthesis pathways aimed at developing new therapeutic agents .

Biology

In biological research, AIA is used to study nucleoside metabolism and enzyme interactions. Its modified structure influences its binding affinity to nucleoside transporters, making it a useful tool for investigating cellular uptake mechanisms and metabolic pathways involving adenosine derivatives .

Medicine

AIA exhibits potential therapeutic applications, particularly as an anti-leishmanial agent. Research indicates that it inhibits the growth of Leishmania donovani promastigotes and amastigotes, showcasing its efficacy against leishmaniasis . This property highlights its relevance in developing treatments for parasitic infections.

Industry

In pharmaceutical manufacturing, AIA is employed in producing nucleoside-based drugs and research reagents. Its stability and reactivity make it suitable for large-scale synthesis processes, contributing to the development of novel therapeutic compounds .

Case Study 1: Synthesis of Cordycepin Derivatives

A study demonstrated that AIA could be utilized as a precursor for synthesizing Cordycepin derivatives through selective deprotection reactions. The introduction of bromine at the 8-position followed by further modifications led to successful synthesis outcomes, underscoring AIA's role in developing therapeutically relevant compounds.

Case Study 2: Anti-Leishmanial Activity

In vitro studies revealed that AIA effectively inhibited Leishmania donovani growth, providing insights into its mechanism of action against leishmaniasis. This research supports its potential use in formulating new anti-parasitic therapies .

Mechanism of Action

The mechanism of action of 5’-O-Acetyl-2’,3’-O-isopropylideneadenosine involves its interaction with nucleoside transporters and enzymes involved in nucleoside metabolism. The acetyl and isopropylidene groups may influence its binding affinity and specificity towards these molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

2',3'-O-Isopropylideneadenosine (Parent Compound)

- Structure : Lacks the 5'-O-acetyl group, with only the 2' and 3' hydroxyls protected by isopropylidene (CAS: 362-75-4; molecular weight: 307.31 g/mol) .

- Used as a precursor for synthesizing other derivatives (e.g., 5'-azido or 5'-tosyl modifications) .

- Applications : Primarily serves as an intermediate in nucleoside chemistry for introducing functional groups at the 5' position.

5'-O-Tosyl-2',3'-O-isopropylideneadenosine

5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

8-Bromo-2',3'-O-isopropylideneadenosine

5'-Deoxy-5'-(methylthio) Nucleosides (e.g., Salvadenosine)

- Structure: Features a methylthio group at the 5' position instead of acetyl (e.g., Salvadenosine from tunicates) .

- Key Differences: The methylthio group enhances metabolic stability and resistance to phosphorylase enzymes. Natural derivatives like Salvadenosine exhibit unique biological activities, contrasting with synthetic acetylated analogs .

Physicochemical and Functional Comparisons

| Property | 5'-O-Acetyl-2',3'-O-isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine | 5'-O-Tosyl Derivative | 5'-Azido Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 349.34 | 307.31 | 461.49 | ~363.3 |

| Solubility | Soluble in DMSO, methanol | Moderate in polar solvents | Low (bulky tosyl) | Moderate |

| Stability | Stable at -20°C/-80°C; acetyl labile to base | High (isopropylidene only) | Sensitive to nucleophiles | Reactive (azide) |

| Key Reactivity | Acetyl deprotection under basic conditions | Precursor for 5' modifications | Tosyl displacement | Click chemistry |

Biological Activity

5'-O-Acetyl-2',3'-O-isopropylideneadenosine (abbreviated as AIA) is a modified nucleoside that has garnered attention due to its potential biological activities. This compound features an acetyl group at the 5' position and isopropylidene protection at the 2' and 3' positions of the ribose sugar, which enhances its stability and modifies its biological interactions compared to unmodified adenosine.

- Molecular Formula : C₁₃H₁₅N₅O₄

- Molecular Weight : 349.34 g/mol

- CAS Number : 15888-38-7

- InChI Key : AGPPMENETHBDES-UHFFFAOYSA-N

Synthesis

The synthesis of AIA involves:

- Protection of Hydroxyl Groups : Reaction of adenosine with acetone in acidic conditions to form the isopropylidene derivative.

- Acetylation : Treatment with acetic anhydride in basic conditions to introduce the acetyl group at the 5' position.

Antimicrobial Properties

AIA has demonstrated significant antimicrobial activity, particularly against protozoan parasites. Notably, it has been identified as an anti-leishmanial agent , showing effectiveness in inhibiting the growth of Leishmania species, which are responsible for leishmaniasis. The mechanism appears to involve interference with nucleoside metabolism in these pathogens, leading to impaired replication and survival .

Cytotoxicity

In vitro studies have explored the cytotoxic effects of AIA on various cancer cell lines. It has shown selective toxicity, with studies indicating that it can induce apoptosis in tumor cells while sparing normal cells . The cytotoxicity assays typically employed include:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- Colony Formation Assay : Evaluates the ability of cells to grow and form colonies post-treatment.

The biological activity of AIA is believed to be mediated through its interaction with nucleoside transporters and enzymes involved in nucleoside metabolism. The structural modifications (acetyl and isopropylidene groups) enhance its binding affinity to these targets, thus modulating its efficacy .

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties of AIA:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Adenosine | Unmodified nucleoside | Broad physiological roles |

| 5'-O-Acetyladenosine | Acetylated at the 5' position | Anti-inflammatory properties |

| 2',3'-O-Isopropylideneadenosine | Protected hydroxyls, lacks acetyl group | Limited stability |

| This compound (AIA) | Dual protection enhances stability and activity | Anti-leishmanial, cytotoxicity |

Case Studies

- Study on Anti-Leishmanial Activity : A study published in Journal of Natural Products highlighted that AIA exhibited potent anti-leishmanial activity with IC50 values significantly lower than those observed for standard treatments .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that AIA induced apoptosis through caspase activation pathways, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5'-O-Acetyl-2',3'-O-isopropylideneadenosine, and how do protective groups influence reaction efficiency?

Answer: The compound is typically synthesized via a multi-step process starting from 2',3'-O-isopropylideneadenosine. A common approach involves:

- Reductive amination (for derivatives) using ethylphthalimide and acetaldehyde, followed by acetylation at the 5'-OH group .

- Mitsunobu conditions for introducing thioacetyl groups, yielding intermediates like 5'-acetylthio-5'-deoxy-2',3'-O-isopropylideneadenosine with near-quantitative yields .

- Protective group strategy : The 2',3'-O-isopropylidene group stabilizes the ribose ring during reactions, but its presence may slightly slow solvolysis rates compared to unprotected analogues (e.g., 5'-O-acetyladenosine) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at 2–8°C in a dry environment, away from strong oxidizers (e.g., peroxides) to avoid decomposition into harmful byproducts like sulfur oxides .

- Handling : Use NIOSH/MSHA-compliant respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid skin contact due to unclassified but potential health hazards .

Q. What analytical techniques are suitable for characterizing this compound and verifying its purity?

Answer:

- NMR and IR spectroscopy : Identify acetyl and isopropylidene groups via characteristic peaks (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and monitor ring-opening reactions .

- HPLC : Resolve impurities from intermediates (e.g., anhydrides) using chloroform:isopropanol (92:8) or chloroform:acetone (70:30) solvent systems .

- Mass spectrometry : Confirm molecular weight (461.49 g/mol) and detect decomposition products (e.g., CO₂, NOx) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2',3'-O-isopropylidene group influence reaction kinetics in solvolysis or transesterification?

Answer:

- Steric hindrance : The isopropylidene group slows solvolysis of 5'-O-acetyl derivatives (e.g., 6 min for 95% conversion vs. 4 min for unprotected analogues) due to restricted access to the ester bond .

- Electronic effects : The electron-withdrawing acetyl group increases electrophilicity at the 5'-position, facilitating nucleophilic substitution in downstream reactions (e.g., coupling with alkyl bromides) .

Q. What contradictions exist in reported reaction kinetics for this compound, and how can they be resolved experimentally?

Answer:

- Contradiction : Some studies report minimal steric interference from the isopropylidene group in ester cleavage , while others observe significant rate reductions .

- Resolution : Control experiments comparing protected vs. unprotected substrates under identical conditions (e.g., pH, solvent polarity) are critical. For example, solvolysis in anhydrous diglyme with LiBH₄ reduces side reactions and clarifies kinetic discrepancies .

Q. How can thermodynamic parameters (e.g., ΔH, ΔS) be derived for stability studies of this compound?

Answer:

- NMR titrations : Measure chemical shift changes with temperature to calculate association constants (Ka) and Gibbs free energy (ΔG) .

- IR spectroscopy : Monitor O-H and C=O stretching frequencies under varying temperatures to infer enthalpy (ΔH) and entropy (ΔS) of degradation .

Q. What strategies optimize the synthesis of analogues targeting viral enzymes (e.g., SARS-CoV-2 nsp14)?

Answer:

- Linker design : Introduce lipophilic ethylamino linkers to enhance membrane permeability and mask reactive amines. For example, sequential reductive amination with N-(2-oxoethyl)phthalimide and acetaldehyde improves selectivity .

- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append arylsulfonamide units, enabling high-yield synthesis of inhibitors .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.